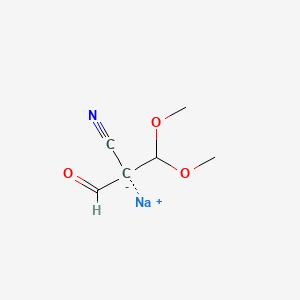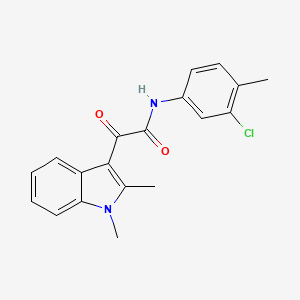![molecular formula C17H13N3OS B2453191 (E)-4-cyano-N-(3,6-diméthylbenzo[d]thiazol-2(3H)-ylidène)benzamide CAS No. 325980-10-7](/img/structure/B2453191.png)
(E)-4-cyano-N-(3,6-diméthylbenzo[d]thiazol-2(3H)-ylidène)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyano-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Applications De Recherche Scientifique
4-cyano-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a fluorescent probe due to its benzothiazole moiety.
Medicine: It is being investigated for its potential as an anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
Target of Action
Compounds with a similar benzothiazole structure have been found to exhibit a broad range of biological activities, including anti-inflammatory and antidepressant effects. These activities suggest that the compound may interact with various targets such as cyclooxygenase (COX) enzymes and serotonin and norepinephrine receptors .
Mode of Action
Benzothiazole derivatives have been reported to inhibit cox enzymes, which are involved in the production of prostaglandins, lipid compounds that play a key role in inflammation . In addition, some benzothiazole derivatives have shown antidepressant activity, possibly by increasing the concentrations of serotonin and norepinephrine .
Biochemical Pathways
The compound may affect several biochemical pathways. For instance, by inhibiting COX enzymes, it could potentially disrupt the arachidonic acid pathway, reducing the production of prostaglandins and thereby alleviating inflammation . Additionally, by increasing the concentrations of serotonin and norepinephrine, it could influence neurotransmission in the brain, potentially alleviating symptoms of depression .
Pharmacokinetics
Adme prediction studies for similar benzothiazole derivatives suggest that these compounds may possess good pharmacokinetic profiles .
Result of Action
Based on the activities of similar benzothiazole derivatives, it could potentially reduce inflammation by inhibiting the production of prostaglandins , and alleviate symptoms of depression by increasing the concentrations of serotonin and norepinephrine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the reaction of 3,6-dimethyl-1,3-benzothiazol-2-amine with 4-cyanobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and can handle larger volumes of reactants. Additionally, solvent-free methods or the use of green solvents may be employed to reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-cyano-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole: A simpler structure with similar properties.
2-Aminobenzothiazole: Another benzothiazole derivative with different functional groups.
4-Cyanobenzamide: Shares the cyano and benzamide groups but lacks the benzothiazole moiety.
Uniqueness
4-cyano-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is unique due to the presence of both the benzothiazole and benzamide moieties, which confer specific chemical and biological properties. This combination allows for a wide range of applications and makes the compound a valuable tool in various fields of research.
Propriétés
IUPAC Name |
4-cyano-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS/c1-11-3-8-14-15(9-11)22-17(20(14)2)19-16(21)13-6-4-12(10-18)5-7-13/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOXTPUIHHLFGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C#N)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl}piperidin-1-yl)prop-2-en-1-one](/img/structure/B2453108.png)


![2-[2-(2,6-Dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]acetic acid](/img/structure/B2453111.png)


![(E)-N-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2453119.png)



![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2453123.png)
![3-[(4-methoxyphenyl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2453125.png)
![5-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2453128.png)

